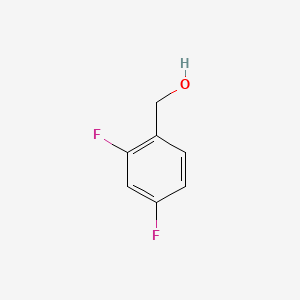

2,4-Difluorobenzyl alcohol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Difluorbenzylalkohol beinhaltet typischerweise die Fluorierung von Benzylalkohol-Derivaten. Eine übliche Methode ist die direkte Fluorierung von Benzylalkohol mit Fluorierungsmitteln wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) unter kontrollierten Bedingungen . Die Reaktion wird in der Regel in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,4-Difluorbenzylalkohol kann mehrstufige Prozesse umfassen, die von kommerziell erhältlichen Fluorbenzol-Derivaten ausgehen. Der Prozess umfasst Halogenaustauschreaktionen, Reduktion und Reinigungsschritte, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Difluorbenzylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Alkoholgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Kohlenwasserstoff zu bilden.

Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators verwendet.

Wichtigste gebildete Produkte

Oxidation: 2,4-Difluorbenzaldehyd oder 2,4-Difluorbenzoesäure.

Reduktion: 2,4-Difluortoluol.

Substitution: Verschiedene substituierte Benzylalkohol-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2,4-Difluorbenzylalkohol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als biochemische Sonde aufgrund seiner Fluoratome, die mit NMR-Spektroskopie nachgewiesen werden können.

Medizin: Erforscht wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung, insbesondere bei der Gestaltung fluorierter Arzneimittel.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,4-Difluorbenzylalkohol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann er als Substrat für Alkoholdehydrogenase-Enzyme wirken, was zur Bildung der entsprechenden Aldehyde oder Säuren führt . Die Fluoratome können die Reaktivität der Verbindung und die Bindungsaffinität zu verschiedenen biologischen Zielstrukturen beeinflussen, was sie zu einem wertvollen Werkzeug in der medizinischen Chemie macht .

Wirkmechanismus

The mechanism of action of 2,4-Difluorobenzyl Alcohol involves its interaction with specific molecular targets. For example, it can act as a substrate for alcohol dehydrogenase enzymes, leading to the formation of corresponding aldehydes or acids . The fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzylalkohol: Fehlen Fluoratome, was ihn in bestimmten chemischen Reaktionen weniger reaktiv macht.

2,4-Dichlorbenzylalkohol: Enthält Chloratome anstelle von Fluor, was zu unterschiedlicher Reaktivität und Anwendung führt.

2,4-Difluortoluol: Ähnliche Struktur, aber ohne Hydroxylgruppe, was seine chemischen Eigenschaften und Anwendungen beeinflusst.

Einzigartigkeit

2,4-Difluorbenzylalkohol ist einzigartig aufgrund des Vorhandenseins von zwei Fluoratomen, die seine chemischen und physikalischen Eigenschaften im Vergleich zu nicht-fluorierten Analogen deutlich verändern. Dies macht es besonders nützlich in Anwendungen, die eine spezifische Reaktivität und Stabilität erfordern .

Biologische Aktivität

2,4-Difluorobenzyl alcohol (DFBA) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C7H6F2O

- Molecular Weight : 144.12 g/mol

- Structure : DFBA features a benzyl alcohol structure with two fluorine atoms at the 2 and 4 positions of the benzene ring.

Biological Activity Overview

DFBA's biological activity has been studied in various contexts, notably its effects on microbial pathogens and potential therapeutic applications. The compound shows promise as an antiparasitic agent and may exhibit anti-inflammatory properties.

Antiparasitic Activity

Research has indicated that certain derivatives of difluorobenzyl alcohols demonstrate significant antiparasitic activity against organisms such as Leishmania donovani and Trypanosoma brucei. In particular, studies have shown that DFBA can inhibit the growth of these pathogens in vitro:

The mechanisms by which DFBA exerts its biological effects are not fully elucidated but may involve the disruption of cellular processes in target organisms. For instance, one study suggested that DFBA could interfere with essential metabolic pathways in Leishmania, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of DFBA. Results indicate that while DFBA exhibits biological activity against certain pathogens, it maintains a favorable safety margin in mammalian cells:

Case Study 1: Antiparasitic Efficacy

A recent study evaluated the efficacy of DFBA in a murine model of visceral leishmaniasis. Mice treated with DFBA showed a significant reduction in parasite load compared to untreated controls, suggesting potential for further development as an antiparasitic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, DFBA was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Safety Profile

Despite its promising biological activities, the safety profile of DFBA must be considered. Toxicological studies indicate that while DFBA is generally well tolerated at lower doses, higher concentrations can lead to cytotoxic effects. Further research is necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJZBWHOHNWJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205005 | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-47-4 | |

| Record name | 2,4-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX5XQB2MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2,4-Difluorobenzyl alcohol in the context of enzyme research?

A: this compound serves as a valuable tool for investigating the structure and function of enzymes like ADH [, ]. By analyzing its binding mode and the resulting effects on enzyme activity, researchers can gain insights into:

Q2: What spectroscopic data is available for this compound?

A: Extensive spectroscopic analyses have been performed on this compound, primarily using FTIR and FT-Raman techniques []. These studies provide detailed information about the molecule's vibrational modes, allowing researchers to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.